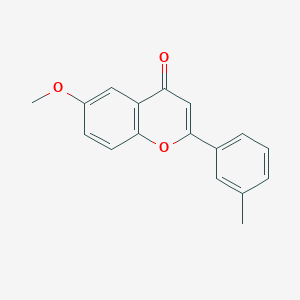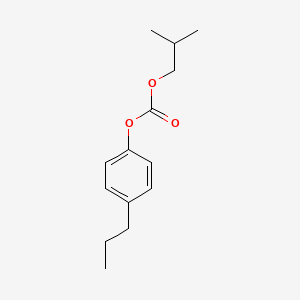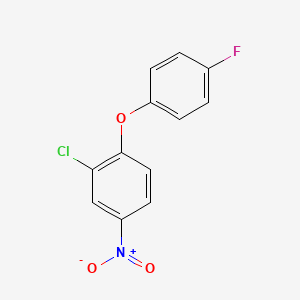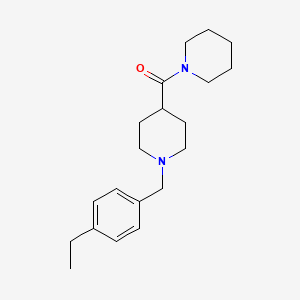
6-methoxy-2-(3-methylphenyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-2-(3-methylphenyl)-4H-chromen-4-one, also known as tangeretin, is a flavonoid compound found in citrus fruits. It has been studied extensively for its potential health benefits, including its anticancer, anti-inflammatory, and antioxidant properties. In
Aplicaciones Científicas De Investigación
Tangeretin has been studied extensively for its potential health benefits, including its anticancer, anti-inflammatory, and antioxidant properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Tangeretin also exhibits anti-inflammatory effects by reducing the production of inflammatory cytokines and enzymes. Its antioxidant properties help protect cells from oxidative damage, which is a major contributor to aging and various diseases.
Mecanismo De Acción
The mechanism of action of 6-methoxy-2-(3-methylphenyl)-4H-chromen-4-one is still being studied, but it is believed to involve the inhibition of various enzymes and signaling pathways. Tangeretin has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins. It also inhibits the activity of protein kinases, which are involved in cell signaling pathways. Additionally, 6-methoxy-2-(3-methylphenyl)-4H-chromen-4-one has been shown to modulate the expression of various genes involved in cancer development and progression.
Biochemical and Physiological Effects:
Tangeretin has been shown to have various biochemical and physiological effects, including the modulation of cell signaling pathways, gene expression, and enzyme activity. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Tangeretin also exhibits anti-inflammatory effects by reducing the production of inflammatory cytokines and enzymes. Its antioxidant properties help protect cells from oxidative damage, which is a major contributor to aging and various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tangeretin has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. It can be extracted from citrus peels or synthesized chemically, making it readily available for research. However, 6-methoxy-2-(3-methylphenyl)-4H-chromen-4-one also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in some experiments. Additionally, its low bioavailability can make it difficult to achieve therapeutic concentrations in vivo.
Direcciones Futuras
Future research on 6-methoxy-2-(3-methylphenyl)-4H-chromen-4-one could focus on its potential as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress. Studies could also investigate the optimal dosages and delivery methods for 6-methoxy-2-(3-methylphenyl)-4H-chromen-4-one to achieve therapeutic effects in vivo. Additionally, research could explore the use of 6-methoxy-2-(3-methylphenyl)-4H-chromen-4-one in combination with other compounds or treatments to enhance its therapeutic effects. Finally, more studies could investigate the mechanisms of action of 6-methoxy-2-(3-methylphenyl)-4H-chromen-4-one to better understand its effects on cells and tissues.
Métodos De Síntesis
Tangeretin can be synthesized through various methods, including extraction from citrus fruits, chemical synthesis, and microbial fermentation. One of the most common methods is the extraction of 6-methoxy-2-(3-methylphenyl)-4H-chromen-4-one from citrus peels using organic solvents such as ethanol or methanol. Chemical synthesis involves the reaction of 2-hydroxyacetophenone with 3-methylbenzaldehyde in the presence of a base catalyst. Microbial fermentation involves the use of microorganisms such as Aspergillus niger to produce 6-methoxy-2-(3-methylphenyl)-4H-chromen-4-one from precursors such as hesperidin.
Propiedades
IUPAC Name |
6-methoxy-2-(3-methylphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-4-3-5-12(8-11)17-10-15(18)14-9-13(19-2)6-7-16(14)20-17/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYGYQWXCMHYDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-(3-methylphenyl)chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-isopropylphenoxy)acetyl]indoline](/img/structure/B5858875.png)



![N-[4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B5858915.png)




![1-[(4-isopropylphenoxy)acetyl]azepane](/img/structure/B5858966.png)
![3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B5858973.png)


